(3-Methylpyrazin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3-methylpyrazin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-6(4-7)9-3-2-8-5;;/h2-3H,4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRTYMYFTXCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyrazine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Imines, nitriles, and amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
(3-Methylpyrazin-2-yl)methanamine dihydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methylpyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(3-Chloropyrazin-2-yl)methanamine Dihydrochloride
- Molecular Formula : C₅H₈Cl₃N₃
- Molecular Weight : 212.50 g/mol
- CAS : 867165-53-5
- This substitution may also alter solubility and bioavailability .
(6-Methylpyrazin-2-yl)methanamine Dihydrochloride
- Molecular Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 193.58 g/mol
- CAS : EN300-107204
- Key Differences: A positional isomer with the methyl group at the 6-position instead of the 3-position. This minor structural variation could influence binding affinity in receptor-ligand interactions due to steric effects .
Pyridine-Based Analogues
(3-Methoxypyridin-2-yl)methanamine Dihydrochloride
- Molecular Formula : C₇H₁₀N₂O·2HCl
- Molecular Weight : 211.09 g/mol
- CAS : 1276056-71-3
- Key Differences : The pyridine core replaces pyrazine, and a methoxy group substitutes the methyl group. The presence of oxygen in methoxy may improve solubility in polar solvents but reduce metabolic stability compared to methyl .
(2-Methylpyridin-4-yl)methanamine Dihydrochloride
- Molecular Formula : C₇H₁₂Cl₂N₂
- Molecular Weight : 195.09 g/mol
- CAS : 1357353-58-2
- Key Differences : The methyl group is located at the 2-position of the pyridine ring. This substitution pattern could affect intermolecular interactions in crystal packing or protein binding .
Quinoline and Imidazole Derivatives
(3-Methylquinolin-2-yl)methanamine Dihydrochloride
- Molecular Formula : C₁₁H₁₄Cl₂N₂
- Molecular Weight : 249.15 g/mol
- CAS : 1956322-16-9
- Key Differences: The quinoline core introduces a fused benzene ring, increasing molecular weight and aromaticity. This structural feature enhances UV absorption properties, making it suitable for analytical applications .
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂N₄
- Molecular Weight : 273.16 g/mol
- CAS : 2171989-68-5
- Key Differences : Incorporates a pyrazole ring linked to pyridine. The additional nitrogen in pyrazole may confer stronger hydrogen-bonding capabilities, useful in coordination chemistry .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Impact on Solubility : Pyrazine derivatives generally exhibit lower aqueous solubility compared to pyridine analogues due to reduced polarity. However, dihydrochloride salt formation improves solubility across all compounds .
- Substituent Effects : Chlorine and methoxy groups enhance electrophilicity but may reduce metabolic stability. Methyl groups offer a balance between lipophilicity and steric bulk, favoring blood-brain barrier penetration in neuroactive compounds .
- Applications: Pyrazine-based compounds are prioritized in CNS drug development, while pyridine and quinoline derivatives are explored for antimicrobial and anticancer activities .
Biological Activity
(3-Methylpyrazin-2-yl)methanamine dihydrochloride is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrazine ring substituted with a methyl group and an amine functional group. Its chemical formula is , and it is characterized by its dihydrochloride salt form, which enhances its solubility in aqueous solutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can act as an inhibitor or activator , modulating various biochemical pathways. The exact mechanism may vary depending on the biological context, but it generally involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to certain receptors, influencing signal transduction processes.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
2. Anticancer Potential
Preliminary studies have explored the compound's anticancer activity. For instance, in vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines, indicating potential as a therapeutic agent for cancer treatment.
3. Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard treatments. The study also highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds such as:
| Compound Name | Biological Activity |
|---|---|
| (3-Methylpyridin-2-yl)methanamine | Moderate antimicrobial properties |
| (5-Methylpyrazin-2-yl)methanamine | Limited anticancer activity |
This comparison underscores the unique profile of this compound due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Q & A
Q. What are the optimal synthetic routes for (3-Methylpyrazin-2-yl)methanamine dihydrochloride, and how can reaction conditions be controlled to maximize yield?
The synthesis of this compound requires precise control of temperature, pH, and reaction time. For example, pyrazine derivatives often involve condensation reactions or functional group modifications, such as reductive amination of pyrazine precursors. Analytical techniques like NMR and mass spectrometry are critical for verifying intermediate structures and final purity . Retrosynthetic tools leveraging databases like REAXYS and PISTACHIO can propose alternative pathways, prioritizing steps with high atom economy and minimal side products .
Q. How can researchers confirm the structural identity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazine ring substitution pattern and amine protonation state. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass 201.13 for C₇H₁₂Cl₂N₃) . Purity assessment via HPLC with UV detection (>97% purity) is recommended, as impurities in dihydrochloride salts often arise from incomplete neutralization or residual solvents .
Q. What are the stability considerations for this compound under varying storage conditions?
Dihydrochloride salts are typically hygroscopic. Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Monitor stability via periodic TLC or HPLC, particularly if used in long-term biological assays .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Molecular docking studies (using software like AutoDock Vina) can screen derivatives against target receptors (e.g., neurotransmitter transporters or kinases). Quantitative structure-activity relationship (QSAR) models trained on pyrazine analogs help identify substituents that enhance binding affinity or metabolic stability . For example, methyl groups at the pyrazine 3-position may sterically hinder off-target interactions .
Q. What experimental strategies resolve contradictions in crystallographic data for dihydrochloride salts?
Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include chloride ion disorder and hydrogen bonding variability. Twinning or high-resolution data (d < 0.8 Å) may require iterative refinement cycles and validation with tools like PLATON . Compare results with structurally similar compounds, such as (R)-pyrrolidin-2-ylmethanamine dihydrochloride, to identify systematic errors .
Q. How do solubility and formulation challenges impact in vitro assays for this compound?
Dihydrochloride salts often exhibit poor solubility in non-polar solvents. Pre-formulate the compound in DMSO (≤10 mM stock) or buffer systems (e.g., PBS at pH 7.4). For cell-based assays, confirm biocompatibility via cytotoxicity screens and adjust ionic strength to prevent precipitation .
Q. What methods validate the compound’s role in metabolic pathways or as a enzyme inhibitor?
Radiolabeled tracers (e.g., ¹⁴C at the methyl group) can track metabolic fate in hepatocyte models. Enzyme inhibition assays (e.g., fluorescence-based) should include positive controls (e.g., known pyrazine-based inhibitors) and kinetic analyses (Km/Vmax shifts) to distinguish competitive vs. non-competitive mechanisms .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between theoretical and observed NMR spectra?
Annotate peaks using computational tools (e.g., ChemDraw NMR predictor) and cross-reference with databases (e.g., PubChem). For diastereotopic protons in the methanamine group, 2D NMR (COSY, HSQC) clarifies splitting patterns. Acidic protons (e.g., NH₃⁺) may broaden or disappear in D₂O-exchanged spectra .
Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
Parallel synthesis using automated liquid handlers enables rapid generation of analogs. Focus on modifying the pyrazine methyl group (e.g., halogenation) or amine substituents (e.g., alkylation). Monitor reaction progress via LC-MS to isolate intermediates and minimize purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
